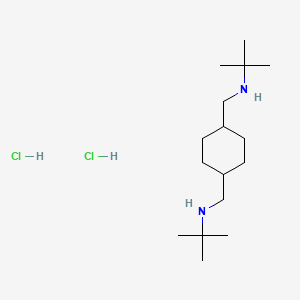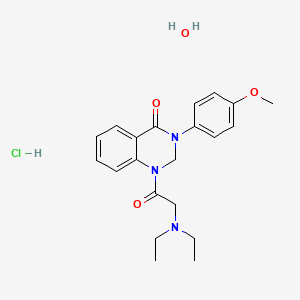
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is a complex organic compound that belongs to the quinazolinone class. This compound is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Diethylaminoacetyl Group: The diethylaminoacetyl group is introduced through acylation reactions using diethylaminoacetyl chloride.
Attachment of the p-Methoxyphenyl Group: The p-methoxyphenyl group is attached via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Hydration: The compound is then hydrated to form the hydrate form.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinazolinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced forms of the quinazolinone core.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Applications De Recherche Scientifique
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-1-(acetyl)-3-(p-methoxyphenyl)-
- 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(phenyl)-
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is unique due to the presence of the diethylaminoacetyl and p-methoxyphenyl groups, which confer distinct pharmacological properties compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
20887-36-9 |
|---|---|
Formule moléculaire |
C21H28ClN3O4 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
1-[2-(diethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3.ClH.H2O/c1-4-22(5-2)14-20(25)24-15-23(16-10-12-17(27-3)13-11-16)21(26)18-8-6-7-9-19(18)24;;/h6-13H,4-5,14-15H2,1-3H3;1H;1H2 |
Clé InChI |
IUKDXQVEWQGWEJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


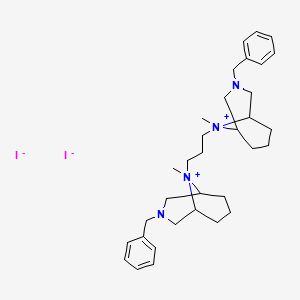
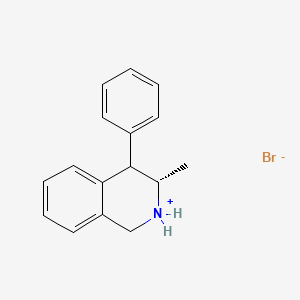
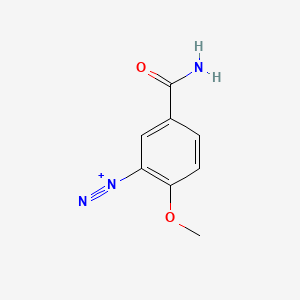
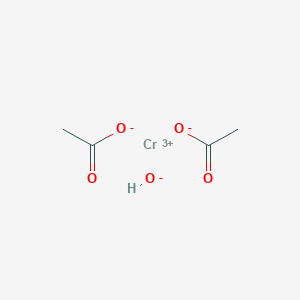
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)

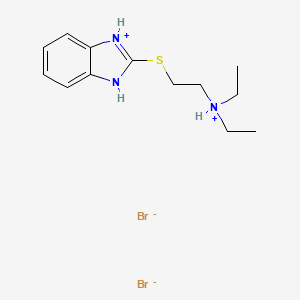
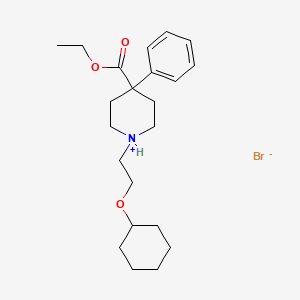
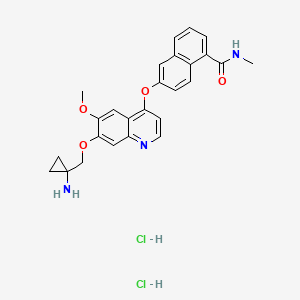
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)

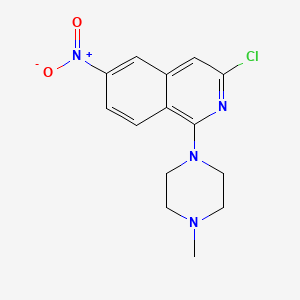
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
